N-benzyl-6-chloro-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide
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Overview
Description
N-benzyl-6-chloro-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is a synthetic compound belonging to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-chloro-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Sulfonation: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chloride in the presence of a base like pyridine.
Benzylation: The final step involves the benzylation of the nitrogen atom using benzyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-chloro-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
N-benzyl-6-chloro-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-6-chloro-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-6-chloro-1,3-dimethyl-2-oxo-1H-benzimidazole-5-sulfonamide
- 6-chloro-1,3-dimethyl-2-oxo-1H-benzimidazole-5-sulfonamide
- N-benzyl-1,3-dimethyl-2-oxo-1H-benzimidazole-5-sulfonamide
Uniqueness
N-benzyl-6-chloro-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is unique due to the presence of both the benzyl and sulfonamide groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C16H16ClN3O3S |
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Molecular Weight |
365.8 g/mol |
IUPAC Name |
N-benzyl-6-chloro-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide |
InChI |
InChI=1S/C16H16ClN3O3S/c1-19-13-8-12(17)15(9-14(13)20(2)16(19)21)24(22,23)18-10-11-6-4-3-5-7-11/h3-9,18H,10H2,1-2H3 |
InChI Key |
XHHWCSHNSFUUKU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2N(C1=O)C)Cl)S(=O)(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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